1,4-Dichloro-2-(propan-2-yloxy)benzene
Description
1,4-Dichloro-2-(propan-2-yloxy)benzene (CAS: 1549102-97-7) is an aromatic ether derivative with the molecular formula C₁₀H₁₂Cl₂O and a molecular weight of 219.1 g/mol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 1- and 4-positions and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
1,4-dichloro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPFQJLKFDPDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(propan-2-yloxy)benzene can be synthesized through a series of chemical reactions involving the substitution of hydrogen atoms on a benzene ring with chlorine and isopropoxy groups. One common method involves the reaction of 1,4-dichlorobenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce the isopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include ketones or aldehydes derived from the isopropoxy group.
Reduction: Products include dechlorinated compounds or alcohols from the reduction of the isopropoxy group.
Scientific Research Applications
1,4-Dichloro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of dichlorinated aromatic ethers. Below is a detailed comparison with structurally related compounds:
Key Differences
Substituent Effects :
- The isopropoxy group in the target compound provides moderate steric bulk and lipophilicity, making it suitable for synthetic intermediates.
- Fluorinated alkoxy groups (e.g., hexafluoropropoxy in ) significantly increase electron-withdrawing character, enhancing stability against metabolic degradation.
- Sulfonamide/sulfinyl groups (e.g., ) introduce polar or reactive sites, enabling interactions with biological targets or catalytic systems.
Physical Properties :
- Fluorinated derivatives exhibit higher molecular weights (e.g., 343.0 g/mol in ) and lower volatility compared to the parent compound.
- The sulfinyl-containing analogue (C₈H₇Cl₃OS) has a higher density (1.53 g/cm³) due to chlorine and sulfur content .
Applications :
- The target compound’s simplicity favors its use in cross-coupling reactions or as a precursor for pesticides.
- Fluorinated variants are prioritized in agrochemicals due to resistance to environmental degradation .
- Sulfonamide-linked piperazine derivatives (e.g., ) are explored in drug discovery for CNS or antimicrobial activity.
Research Findings and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
